N-cyclohexyl-2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
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Overview
Description
N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE is a complex organic compound with the molecular formula C24H31N3O4S . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of 2,3-dimethylbenzoic acid with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group. The final step involves the acylation of the amine with 2-acetamidobenzoic acid .
Chemical Reactions Analysis
N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to a sulfonic acid.
Scientific Research Applications
N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE can be compared with other similar compounds, such as:
N-CYCLOHEXYL-2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUOROHEPTANAMIDE: This compound has a similar cyclohexyl group but differs in its fluorinated heptanamide structure.
N-CYCLOHEXYL-N-METHYLCINNAMAMIDE: This compound shares the cyclohexyl group but has a cinnamamide moiety instead of the benzamide structure.
N-CYCLOHEXYL-BENZAMIDE: This compound is structurally simpler, lacking the sulfonamide and acetamido groups present in N-CYCLOHEXYL-2-{2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE.
Properties
Molecular Formula |
C24H31N3O4S |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[2-(2,3-dimethyl-N-methylsulfonylanilino)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H31N3O4S/c1-17-10-9-15-22(18(17)2)27(32(3,30)31)16-23(28)26-21-14-8-7-13-20(21)24(29)25-19-11-5-4-6-12-19/h7-10,13-15,19H,4-6,11-12,16H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
DIXJSUMMJACWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)C)C |
Origin of Product |
United States |
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